Imidazo[1,2-b]pyridazine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is a chemical compound with the molecular formula C_7H_4ClN_3O_2S. It is a member of the imidazo[1,2-b]pyridazine family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl chloride typically involves the chlorosulfonation of imidazo[1,2-b]pyridazine. The process generally includes the following steps:
Starting Material: Imidazo[1,2-b]pyridazine is used as the starting material.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid (HSO_3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group at the 3-position of the imidazo[1,2-b]pyridazine ring.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The mixture is then quenched with water and neutralized to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example:
With Amines: Formation of sulfonamide derivatives.
With Alcohols: Formation of sulfonate esters.
With Thiols: Formation of sulfonothioate derivatives.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is employed in the development of probes for studying biological pathways and enzyme functions.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of compounds derived from imidazo[1,2-b]pyridazine-3-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, thereby blocking their activity and interrupting signaling pathways crucial for cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives exhibit different biological activities, such as anti-inflammatory and anticancer properties.
Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is unique due to its versatile reactivity and its role as a precursor in the synthesis of a wide range of biologically active molecules. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound features a unique heterocyclic structure that contributes to its biological activity. The synthesis typically involves the reaction of imidazo[1,2-b]pyridazine with sulfonyl chlorides, leading to the formation of sulfonamide derivatives that exhibit enhanced pharmacological properties. The general synthetic pathway includes:
- Formation of Imidazo[1,2-b]pyridazine : Starting from 3-amino-6-chloropyridazine and appropriate aryl or alkyl halides.
- Sulfonylation : Reaction with sulfonyl chlorides in the presence of bases like triethylamine to yield the desired sulfonamide.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that compounds derived from this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant antiproliferative effects against breast and lung cancer cells .
- Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound is often influenced by its structural modifications. The following table summarizes key findings regarding the SAR:
Case Studies
Several case studies highlight the potential therapeutic applications of imidazo[1,2-b]pyridazine derivatives:
- Cancer Research : A study demonstrated that a specific derivative significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM. This finding supports the potential use of these compounds in cancer therapy .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized sulfonamide derivatives against Bacillus subtilis and Pseudomonas fluorescens, revealing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Enzyme Inhibition Studies : Research focusing on carbonic anhydrase inhibitors showed that certain derivatives displayed Ki values between 57.7 µM and 76.4 µM against hCA II, indicating moderate inhibition potential .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGTARSGVEOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.